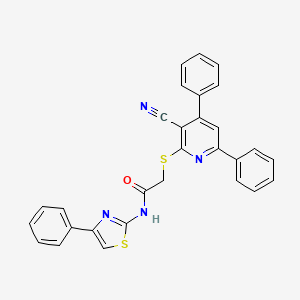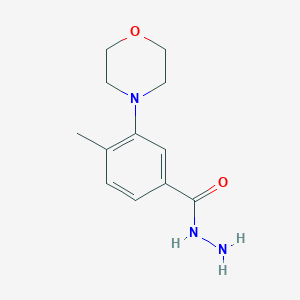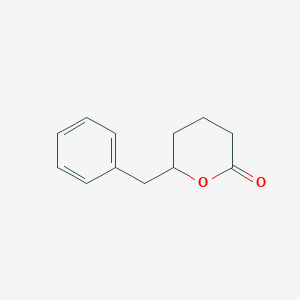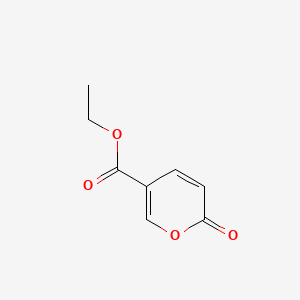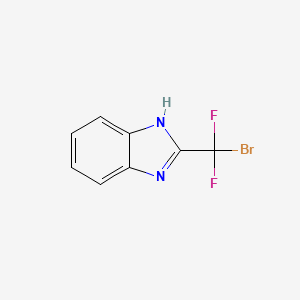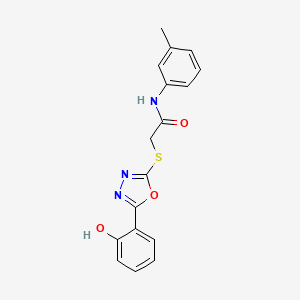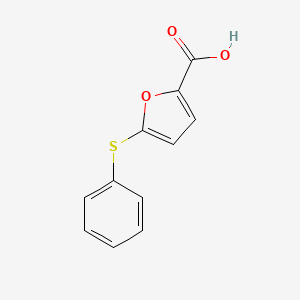
5-Phenylsulfanyl-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylsulfanyl-furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a phenylsulfanyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylsulfanyl-furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. For example, 5-bromo-furan-2-carboxylic acid can react with thiophenol in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylsulfanyl-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
5-Phenylsulfanyl-furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Phenylsulfanyl-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-furan-2-carboxylic acid: Lacks the sulfanyl group, which may reduce its reactivity and binding affinity.
5-Methylsulfanyl-furan-2-carboxylic acid: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its chemical properties and biological activity.
5-Phenylsulfanyl-thiophene-2-carboxylic acid: Features a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
Uniqueness
5-Phenylsulfanyl-furan-2-carboxylic acid is unique due to the presence of both a phenylsulfanyl group and a furan ring, which confer distinct chemical and biological properties
Properties
CAS No. |
61942-18-5 |
|---|---|
Molecular Formula |
C11H8O3S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-phenylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(14-9)15-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
PIXPAIDQEWKTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


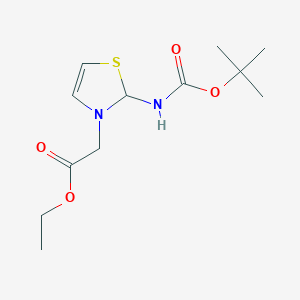
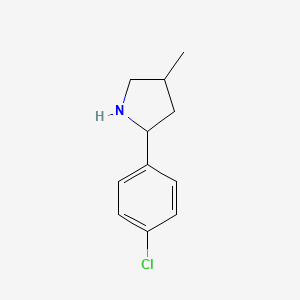
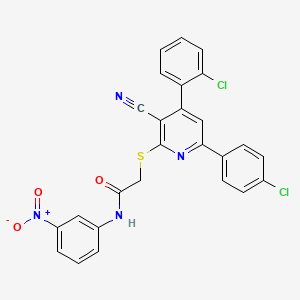
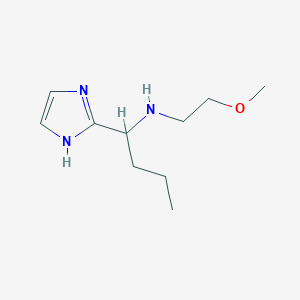
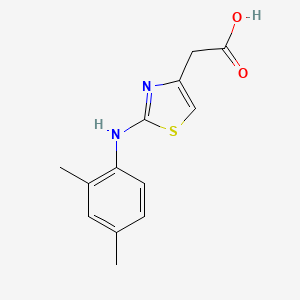
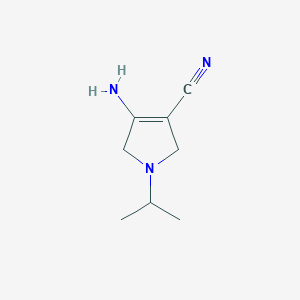
![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
